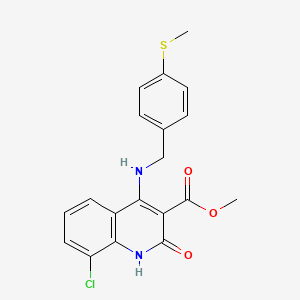![molecular formula C20H26N4OS B11269286 N-Cyclohexyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11269286.png)
N-Cyclohexyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridazine ring, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the pyridazine ring, and the thiophene ring. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Pyridazine Ring: This often involves the reaction of hydrazine derivatives with diketones or other suitable precursors.
Formation of the Thiophene Ring: This can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-Cyclohexyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyridazine ring can yield dihydropyridazines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structural features suggest potential as a therapeutic agent, particularly in the treatment of diseases involving protein kinases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-Cyclohexyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide likely involves interaction with specific molecular targets, such as protein kinases. The compound may inhibit the activity of these enzymes by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
N-Cyclohexyl-1-ethyl-6-thiophen-2-yl-4-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure but with a pyrazolo[3,4-b]pyridine ring instead of a pyridazine ring.
N-Cyclohexyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide: Similar structure but with a methoxyphenyl group instead of a thiophene ring.
Uniqueness
N-Cyclohexyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties and potential bioactivity. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C20H26N4OS |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
N-cyclohexyl-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H26N4OS/c25-20(21-16-5-2-1-3-6-16)15-10-12-24(13-11-15)19-9-8-17(22-23-19)18-7-4-14-26-18/h4,7-9,14-16H,1-3,5-6,10-13H2,(H,21,25) |
InChIキー |
CUQUWTOUOGQFFB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-phenyl-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B11269210.png)
![2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11269216.png)
![3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B11269224.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B11269227.png)
![N-(4-butylphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide](/img/structure/B11269236.png)
![2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)propanamide](/img/structure/B11269242.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B11269251.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide](/img/structure/B11269254.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide](/img/structure/B11269258.png)
![N-(3-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11269273.png)
![N-(2-Ethoxyphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-YL}acetamide](/img/structure/B11269299.png)
![3-[4-(4-Phenylpiperazine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine](/img/structure/B11269305.png)

